molecular formula C10H8N2O2 B14907161 N-(pyridin-2-yl)furan-2-carboxamide

N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B14907161
M. Wt: 188.18 g/mol
InChI Key: LXCQXPGYOJWAAN-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound that features both pyridine and furan rings. . The presence of both pyridine and furan rings in its structure contributes to its unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)furan-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a propan-2-ol medium . The reaction is carried out under reflux conditions to yield the desired amide. The reaction can be represented as follows:

    Acylation Reaction:

Further treatment of the amide with excess diphosphorus pentasulfide in anhydrous toluene can lead to the formation of the corresponding carbothioamide . This intermediate can then be oxidized with potassium ferricyanide in an alkaline medium to yield various derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and various alkyl halides for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium ferricyanide can yield thiazolo derivatives , while bromination can introduce bromine atoms at specific positions on the furan ring.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that the compound can bind to c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These interactions can modulate various biological pathways, leading to its observed antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-yl)furan-2-carboxamide is unique due to the presence of both pyridine and furan rings, which contribute to its distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C10H8N2O2/c13-10(8-4-3-7-14-8)12-9-5-1-2-6-11-9/h1-7H,(H,11,12,13)

InChI Key

LXCQXPGYOJWAAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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